Cas no 3943-77-9 (Ethyl 3,4-dimethoxybenzoate)

Ethyl 3,4-dimethoxybenzoate is a synthetic ester derivative of 3,4-dimethoxybenzoic acid, characterized by its aromatic methoxy and ethoxy functional groups. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its key advantages include high purity, stability under standard conditions, and compatibility with a range of reaction conditions, making it suitable for use in multi-step synthetic processes. The presence of dimethoxy and ethyl ester groups enhances its reactivity in electrophilic and nucleophilic substitutions. It is typically supplied as a white to off-white crystalline solid with well-defined melting points, ensuring consistent performance in laboratory and industrial applications.
Ethyl 3,4-dimethoxybenzoate structure
Ethyl 3,4-dimethoxybenzoate structure
Product Name:Ethyl 3,4-dimethoxybenzoate
CAS No:3943-77-9
MF:C11H14O4
MW:210.226463794708
MDL:MFCD00015150
CID:44602
PubChem ID:77546
Update Time:2025-06-08

Ethyl 3,4-dimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3,4-dimethoxybenzoate
    • 3,4-Dimethoxybenzoic acid ethyl ester~Ethyl veratrate
    • Ethyl 3,5-dimethoxybenzoate
    • Veratrumsaureathylester
    • EN300-79029
    • Z53836602
    • Ethyl-3,4-dimethoxy-benzoate
    • NS00030576
    • Ethyl veratrate
    • 3943-77-9
    • F12527
    • MFCD00015150
    • FT-0626007
    • Benzoic acid, 3,4-dimethoxy-, ethyl ester
    • BRN 3118897
    • 3,4-Dimethoxybenzoic acid ethyl ester
    • Ethyl 3,4-dimethoxybenzoate, AldrichCPR
    • A824547
    • 4-10-00-01469 (Beilstein Handbook Reference)
    • Veratric acid, ethyl ester
    • Ethyl-3,4-dimethoxybenzoate
    • CHEMBL452433
    • AS-47188
    • CS-0085109
    • AKOS003263209
    • DTXSID80192598
    • EINECS 223-526-4
    • SCHEMBL1660365
    • DB-049415
    • ALBB-024916
    • MDL: MFCD00015150
    • Inchi: 1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3
    • InChI Key: AYYNUGSDPRDVCH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=O)OCC)C=CC=1OC
    • BRN: 3118897

Computed Properties

  • Exact Mass: 210.08900
  • Monoisotopic Mass: 210.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.8A^2

Experimental Properties

  • Density: 1.1922 (rough estimate)
  • Melting Point: 43-44°C
  • Boiling Point: 295.5°C (estimate)
  • Flash Point: 129.5°C
  • Refractive Index: 1.5020 (estimate)
  • PSA: 44.76000
  • LogP: 1.88050

Ethyl 3,4-dimethoxybenzoate Security Information

  • Safety Instruction: S22-S24/25
  • RTECS:DG8690000
  • Safety Term:S22;S24/25

Ethyl 3,4-dimethoxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl 3,4-dimethoxybenzoate Pricemore >>

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Ethyl 3,4-dimethoxybenzoate Related Literature

  • 1. The effects of structure and of ring-size upon some properties of mono- and di-alkoxybenzoic acids
    Monica M. Byrne,N. H. P. Smith J. Chem. Soc. B 1968 809
  • 2. Synthesis of DL-threo-3-(1-fluoro-1-methylethyl)- and DL-threo-3-(1,1-difluoroethyl)malic acids. Mechanistic studies of 3-isopropylmalate dehydrogenase
    Tetsuya Aoyama,Tadashi Eguchi,Tairo Oshima,Katsumi Kakinuma J. Chem. Soc. Perkin Trans. 1 1995 1905
  • 3. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents
    Brynmor Jones,John Robinson J. Chem. Soc. 1955 3845

Additional information on Ethyl 3,4-dimethoxybenzoate

Ethyl 3,4-dimethoxybenzoate (CAS No. 3943-77-9): Applications and Research Insights

Ethyl 3,4-dimethoxybenzoate, with the chemical identifier CAS No. 3943-77-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of dimethoxybenzoic acid has garnered attention due to its versatile applications and potential in various chemical synthesis pathways. The structural integrity of this molecule, characterized by its two methoxy groups at the 3rd and 4th positions on the benzene ring, contributes to its unique reactivity and utility in multiple domains.

The compound’s molecular formula, C10H12O4, underscores its role as an oxygenated aromatic ester. Its stability under a range of conditions makes it a valuable intermediate in the synthesis of more complex molecules. In recent years, researchers have been exploring its potential in the development of novel pharmaceuticals, particularly those targeting neurological disorders and inflammatory conditions.

One of the most compelling aspects of Ethyl 3,4-dimethoxybenzoate is its role as a precursor in the synthesis of bioactive natural products. The methoxy substituents enhance its compatibility with various enzymatic pathways, making it an attractive candidate for metabolic studies. For instance, studies have shown that derivatives of this compound can interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction has implications for understanding drug-drug interactions and for designing drugs with improved metabolic stability.

In the realm of medicinal chemistry, the compound has been investigated for its potential as an anti-inflammatory agent. The dimethoxybenzoate moiety is known to exhibit properties that can modulate inflammatory pathways. Recent research indicates that certain analogs of this compound can inhibit lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators like leukotrienes. This mechanism suggests that Ethyl 3,4-dimethoxybenzoate could be a valuable scaffold for developing new anti-inflammatory therapies.

The compound’s aromatic structure also lends itself to applications in material science. Researchers have been exploring its use in the development of organic semiconductors and liquid crystals due to its ability to form stable π-stacking interactions. These interactions are crucial for optimizing the electronic properties of materials used in display technologies and photovoltaic devices. The methoxy groups further enhance these properties by improving solubility and processability, making it easier to integrate into complex device architectures.

Another area where Ethyl 3,4-dimethoxybenzoate has shown promise is in the field of flavor and fragrance chemistry. Its ester functionality contributes to a range of olfactory profiles that are desirable in perfumery and food flavoring. The presence of methoxy groups allows for fine-tuning of these profiles, enabling chemists to create novel scents and tastes with specific market applications.

The synthesis of Ethyl 3,4-dimethoxybenzoate itself is another area where advancements have been made. Modern synthetic methodologies have enabled more efficient and scalable production processes. For example, catalytic hydrogenation techniques have been refined to produce this compound with higher yields while minimizing byproduct formation. These improvements not only reduce costs but also make the compound more accessible for industrial applications.

In conclusion, Ethyl 3,4-dimethoxybenzoate (CAS No. 3943-77-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, a potential therapeutic agent, and a material with interesting electronic properties. As research continues to uncover new applications for this molecule, its importance is likely to grow further.

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